molecular formula C4H11Br2N B2516734 3-Bromobutan-2-amine;hydrobromide CAS No. 58363-21-6

3-Bromobutan-2-amine;hydrobromide

Cat. No.: B2516734
CAS No.: 58363-21-6
M. Wt: 232.947
InChI Key: OFUNRSJCGYLPSV-UHFFFAOYSA-N
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Description

3-Bromobutan-2-amine;hydrobromide is a chemical compound with the molecular formula C4H10Br2N. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically available as a hydrobromide salt, which enhances its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobutan-2-amine;hydrobromide can be achieved through several methods. One common approach involves the bromination of butan-2-amine. The reaction typically proceeds as follows:

    Bromination of Butan-2-amine: Butan-2-amine is reacted with bromine in the presence of a suitable solvent, such as acetic acid, to yield 3-Bromobutan-2-amine.

    Formation of Hydrobromide Salt: The resulting 3-Bromobutan-2-amine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromobutan-2-amine;hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to form butan-2-amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or other nucleophiles, typically carried out in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted amines or alcohols.

    Oxidation Reactions: Products include imines or nitriles.

    Reduction Reactions: The primary product is butan-2-amine.

Scientific Research Applications

3-Bromobutan-2-amine;hydrobromide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Bromobutan-2-amine;hydrobromide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic substitution reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-butanamine: Similar in structure but lacks the hydrobromide salt form.

    2-Bromo-1-phenylethanamine: Another brominated amine with different applications.

    4-Bromobutan-1-amine: A positional isomer with different reactivity.

Uniqueness

3-Bromobutan-2-amine;hydrobromide is unique due to its specific bromination pattern and the presence of the hydrobromide salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.

Properties

IUPAC Name

3-bromobutan-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrN.BrH/c1-3(5)4(2)6;/h3-4H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUNRSJCGYLPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)Br)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58363-21-6
Record name 3-bromobutan-2-amine hydrobromide
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